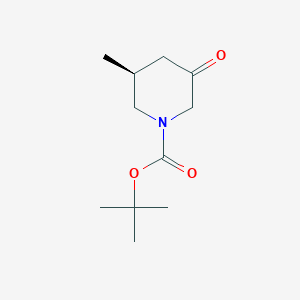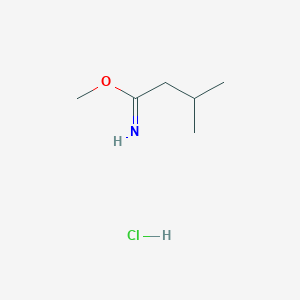
1,2,2-Trifluorocyclohexanecarboxylic acid
Overview
Description
Scientific Research Applications
Lewis Acid Catalysis
Scandium trifluoromethanesulfonate, a commercially available Lewis acid catalyst, shows effectiveness in the acylation of alcohols with acid anhydrides and in the esterification of alcohols by carboxylic acids. This catalyst is especially beneficial for macrolactonization of omega-hydroxy carboxylic acids, demonstrating its versatility in organic synthesis (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).
Alkylation in Superacidic Media
Superacidic trifluoromethanesulfonic acid catalyzes the alkylation of benzene with various cyclic ethers, forming phenyl-substituted compounds. This reaction showcases the reactivity of cyclic ethers and their utility in synthesizing complex organic structures (Molnár, Ledneczki, Bucsi, & Bartók, 2003).
Cyclisation of Homoallylic Sulfonamides
Trifluoromethanesulfonic (triflic) acid induces 5-endo cyclisation of homoallylic sulfonamides, leading to efficient formation of polycyclic systems. This method highlights the potential for creating complex molecular architectures (Haskins & Knight, 2002).
Selective Reduction of Hydroxy Carbonyl Compounds
Triethyl- or triisopropylborane/trifluoromethanesulfonic acid is used for selectively reducing hydroxy substituted carboxylic acids, ketones, and aldehydes to yield the corresponding carbonyl compounds. This method is significant for its specificity and efficiency (Olah & Wu, 1991).
Drug Discovery Building Blocks
1-Amino-4,4-difluorocyclohexanecarboxylic acid, designed as a fluorinated analogue of pharmacologically relevant 1-aminocyclohexanecarboxylic acid, shows promise as a building block in drug discovery. Its synthesis and potential applications have been explored (Mykhailiuk et al., 2013).
Safety and Hazards
properties
IUPAC Name |
1,2,2-trifluorocyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O2/c8-6(5(11)12)3-1-2-4-7(6,9)10/h1-4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFQSOQHJWRRMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)(C(=O)O)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,2-Trifluorocyclohexanecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[2-Chloro-5-(trifluoromethyl)phenoxy]ethan-1-amine](/img/structure/B1432612.png)



![3',4'-dihydro-2'H-spiro[oxane-4,1'-pyrrolo[1,2-a]pyrazine]](/img/structure/B1432618.png)






